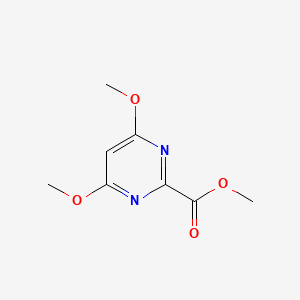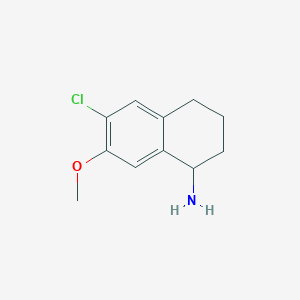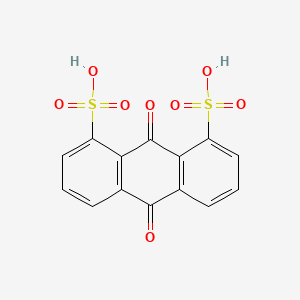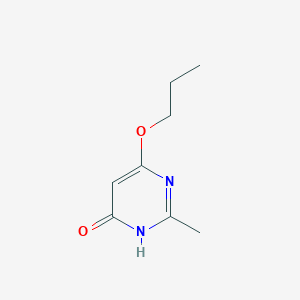![molecular formula C9H14N2O2 B13107297 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione CAS No. 325953-71-7](/img/structure/B13107297.png)
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, forming a bicyclic structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyridopyrazines can be done through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts . This method offers an efficient approach to synthesizing a wide range of pyrido[1,2-A]pyrazine-3,6-dione scaffolds under mild reaction conditions.
Análisis De Reacciones Químicas
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition-metal catalysts, such as palladium, and specific solvents like DMSO. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative ring-opening process can lead to the formation of diazenylacrylonitrile derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing biologically active molecules. Pyrrolopyrazine derivatives, which include 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies have shown that pyrrolopyrazine derivatives can inhibit kinase activity, which is crucial for cell signaling and growth . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparación Con Compuestos Similares
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and biological activities. For example, 5H-pyrrolo[2,3-B]pyrazine derivatives have shown more activity on kinase inhibition compared to pyrrolo[1,2-A]pyrazine derivatives . Other similar compounds include 9-Hydroxy-3-methoxy-6H-pyrido[1,2-A]pyrazin-6-one, which is a natural product isolated from the fruit of a Chinese mangrove .
Propiedades
Número CAS |
325953-71-7 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-methyl-3,4,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-11-7(9(13)10-6)3-2-4-8(11)12/h6-7H,2-5H2,1H3,(H,10,13) |
Clave InChI |
DXCCZBDYIPNVFO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C(CCCC2=O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)

![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)


![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)


![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)

